molecular formula C5H6N4O2 B8754017 7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole CAS No. 116248-34-1

7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

Cat. No. B8754017
M. Wt: 154.13 g/mol
InChI Key: XHPWDMSOEGFMBB-UHFFFAOYSA-N
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Patent
US07129232B2

Procedure details

To a solution of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (120 g) in sulfuric acid (500 ml) was added potassium nitrate (111 g) under ice-cooling. The mixture was stirred at room temperature for 48 hours. The reaction mixture was added to ice (2.0 kg). The crystalline residue was collected by filtration and dried in vacuo to give 7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole (132 g) as a solid.
Quantity
120 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8]2[N:4]([N:5]=[CH:6][CH:7]=2)[CH2:3][CH2:2]1.[N+:9]([O-])([O-:11])=[O:10].[K+]>S(=O)(=O)(O)O>[N+:9]([C:7]1[CH:6]=[N:5][N:4]2[CH2:3][CH2:2][NH:1][C:8]=12)([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
N1CCN2N=CC=C21
Name
potassium nitrate
Quantity
111 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
2 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The crystalline residue was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2N(N=C1)CCN2
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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